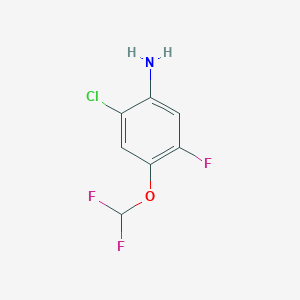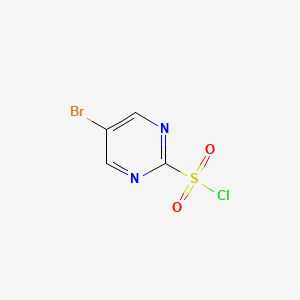
5-Bromopyrimidine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromopyrimidine-2-sulfonyl chloride: is a chemical compound with the molecular formula C4H2BrClN2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyrimidine-2-sulfonyl chloride typically involves the sulfonylation of 5-bromopyrimidine. One common method is the reaction of 5-bromopyrimidine with chlorosulfonic acid, which introduces the sulfonyl chloride group into the pyrimidine ring. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and safety, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromopyrimidine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild to moderate conditions.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are usually performed in an inert atmosphere, such as nitrogen or argon, at elevated temperatures.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Biaryl Compounds: Formed from coupling reactions with boronic acids.
Applications De Recherche Scientifique
Chemistry: 5-Bromopyrimidine-2-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antimicrobial and anticancer properties.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 5-Bromopyrimidine-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules.
Molecular Targets and Pathways: In biological systems, the exact molecular targets and pathways of its derivatives depend on the specific structure and functional groups present. For example, sulfonamide derivatives may inhibit enzymes by mimicking the substrate or binding to the active site.
Comparaison Avec Des Composés Similaires
5-Bromopyridine-2-sulfonyl chloride: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-Chloropyrimidine-2-sulfonyl chloride: Similar but with a chlorine atom instead of a bromine atom.
5-Fluoropyrimidine-2-sulfonyl chloride: Similar but with a fluorine atom instead of a bromine atom.
Uniqueness: 5-Bromopyrimidine-2-sulfonyl chloride is unique due to the presence of both the bromine and sulfonyl chloride groups, which confer distinct reactivity and properties. The bromine atom can participate in further functionalization, while the sulfonyl chloride group provides a site for nucleophilic substitution, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C4H2BrClN2O2S |
|---|---|
Poids moléculaire |
257.49 g/mol |
Nom IUPAC |
5-bromopyrimidine-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2BrClN2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H |
Clé InChI |
ZIXOMQAOBCXBJR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)S(=O)(=O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


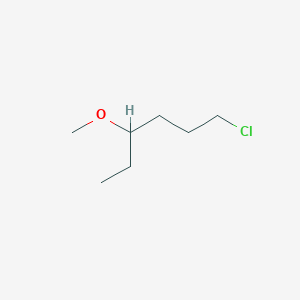

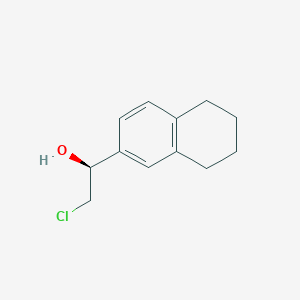

![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
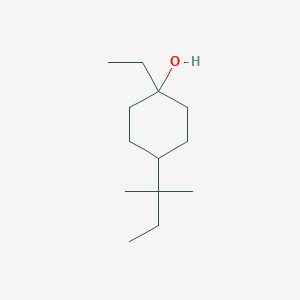
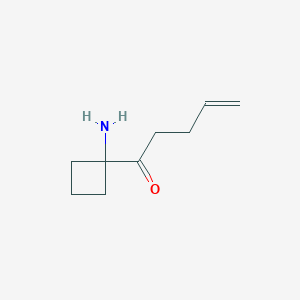
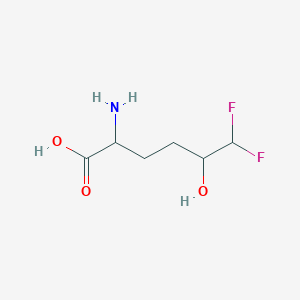
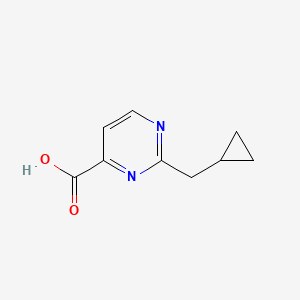
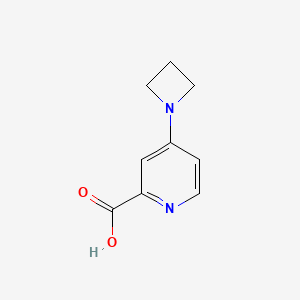

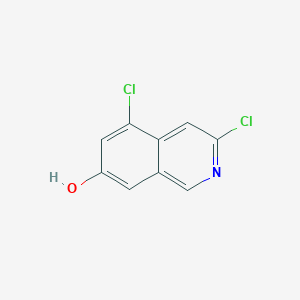
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
